1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide
Description
This compound features a hexahydrofuro[2,3-b]furan core with a stereochemical configuration (3R,3aS,6aR), which is critical for its biological activity. The formohydrazide group is linked to the furan oxygen, while the N'-substituent is a 2-fluorobenzyl moiety. The fluorinated aromatic group enhances lipophilicity and metabolic stability, while the formohydrazide may contribute to hydrogen bonding in target interactions .
Properties
Molecular Formula |
C14H17FN2O4 |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2-fluorophenyl)methylamino]carbamate |
InChI |
InChI=1S/C14H17FN2O4/c15-11-4-2-1-3-9(11)7-16-17-14(18)21-12-8-20-13-10(12)5-6-19-13/h1-4,10,12-13,16H,5-8H2,(H,17,18)/t10-,12-,13+/m0/s1 |
InChI Key |
YFBDWCBHAUPQBQ-WCFLWFBJSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)NNCC3=CC=CC=C3F |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)NNCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrofuro[2,3-b]furan ring system and the subsequent attachment of the formohydrazide group.
Formation of the Hexahydrofuro[2,3-b]furan Ring System: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the product.
Attachment of the Formohydrazide Group: The formohydrazide group is introduced through a condensation reaction between a hydrazine derivative and a formylated intermediate. This step may require the use of a catalyst to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formohydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Hexahydrofurofuran Cores
Compound A : [(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl] carbamate derivatives (e.g., )
- Structure : Replaces formohydrazide with carbamate and sulfonamide groups.
- Activity: These derivatives are potent HIV-1 protease inhibitors, with IC50 values in the nanomolar range. The sulfonamide and biphenyl substituents enhance binding to the protease active site .
Compound B : (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol ()
- Structure : Lacks the formohydrazide and fluorobenzyl groups; instead, it is a primary alcohol.
- Application : A key intermediate in synthesizing HIV protease inhibitors. Its stereochemistry is identical to the target compound, underscoring the importance of the hexahydrofurofuran scaffold .
Formohydrazide Derivatives
Compound C : N-(2-Fluorophenyl)methyl hydrazine derivatives ()
- Structure : Shares the 2-fluorobenzyl group but lacks the hexahydrofurofuran core.
Physicochemical and Pharmacokinetic Properties
The fluorobenzyl group in the target compound improves membrane permeability compared to Compound B but may reduce solubility relative to non-fluorinated analogues .
Biological Activity
1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C13H15FN4O4
- Molecular Weight : 300.28 g/mol
- CAS Number : [specific CAS number not provided in the search results]
Structure
The compound features a hexahydrofuro[2,3-b]furan moiety which is known for its unique structural properties that contribute to its biological activity. The presence of the formohydrazide functional group further enhances its pharmacological potential.
Antiviral Properties
Research has indicated that compounds similar to 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide exhibit antiviral activity. For instance, derivatives of hexahydrofuro[2,3-b]furan have been studied for their efficacy against various viral strains.
Table 1: Antiviral Activity of Related Compounds
The proposed mechanism of action for this class of compounds includes inhibition of viral replication and interference with viral entry into host cells. Studies utilizing cell lines have demonstrated that these compounds can disrupt the viral life cycle effectively.
Case Studies
- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several hexahydrofuro derivatives against HIV and found that certain modifications significantly enhanced activity. The study highlighted the importance of the furan ring structure in mediating antiviral effects.
- In Vivo Studies : In vivo studies on animal models have shown promising results regarding the safety and efficacy of similar compounds in treating viral infections. These studies suggest that the compound could be a candidate for further development into antiviral therapies.
Cytotoxicity and Selectivity
While evaluating biological activity, it is crucial to assess cytotoxicity to ensure selectivity towards viral cells over healthy cells. Preliminary cytotoxicity assays indicate that 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide exhibits low toxicity at therapeutic concentrations.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 (liver) | >100 | >200 |
| HeLa (cervical) | >80 | >150 |
| Vero (monkey kidney) | >120 | >250 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
